molecular formula C12H18N2O6 B558032 Boc-Beta-Ala-OSu CAS No. 32703-87-0

Boc-Beta-Ala-OSu

Cat. No. B558032
CAS RN: 32703-87-0
M. Wt: 286.28 g/mol
InChI Key: TVWATMRQKCTKAU-UHFFFAOYSA-N
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Description

Boc-Beta-Ala-OSu, also known as Boc-b-alanine N-hydroxysuccinimide ester, is a white to off-white powder . It is used as a reactant involved in the synthesis of Muramyldipeptide analogs via solid-phase synthesis, Microcin C analogs for use as antibacterials, and Lipid I and nucleoside diphosphate peptide derivatives via N-methylimidazolium chloride catalyzed coupling .


Molecular Structure Analysis

Boc-Beta-Ala-OSu has a molecular formula of C12H18N2O6 . Its molecular weight is 286.28 g/mol . The InChI string representation of its structure is InChI=1S/C12H18N2O6/c1-12(2,3)19-11(18)13-7-6-10(17)20-14-8(15)4-5-9(14)16/h4-7H2,1-3H3,(H,13,18) .


Physical And Chemical Properties Analysis

Boc-Beta-Ala-OSu is a white to off-white powder . It has a molecular weight of 286.28 g/mol . Its density is 1.282 g/cm3 . The melting point is 100-101°C .

Scientific Research Applications

Peptide Design and Structure

Boc-Beta-Ala-OSu plays a crucial role in the design of peptides, particularly in the construction of beta-hairpin structures. For instance, the synthetic nonapeptide Boc-Leu-Phe-Val-(D)Pro-(L)Pro-(D)Ala-Leu-Phe-Val-OMe was constructed to achieve a beta-hairpin structure containing a central three-residue loop. This design was based on expanding a two-residue loop in a peptide beta-hairpin, demonstrating the utility of Boc-Beta-Ala-OSu in peptide engineering (Rai, Raghothama, & Balaram, 2006).

Amyloid-like Fibril Formation

Boc-Beta-Ala-OSu is significant in the study of amyloid-like fibrils. The model tripeptide Boc-beta-Ala(1)-Aib(2)-beta-Ala(3)-OMe forms an infinite parallel beta-sheet structure through intermolecular interactions. This finding is crucial for understanding neurodegenerative diseases causing amyloid aggregates (Maji, Drew, & Banerjee, 2001).

Proteomics and Biochemical Analysis

In proteomics, Boc-Ala-OSu is used in TAG-TMTpro, a novel approach for quantitative proteomic studies. This technique involves introducing Ala residues to peptides prior to labeling, significantly enhancing the analytical capabilities in proteomic research (Wu, Shen, & Zhang, 2022).

Conformational Studies of Peptides

Boc-Beta-Ala-OSu aids in the conformational analysis of peptides. For instance, the study of the conformation of a 16-residue zervamicin IIA analog peptide, containing a Boc group, helped in understanding the peptide's structural features, like 3(10)-helix, alpha-helix, and beta-bend ribbon (Karle, Flippen-Anderson, Sukumar, & Balaram, 1987).

Hydrophobic Interactions and Peptide Stability

Boc-Beta-Ala-OSu also plays a role in understanding the influence of hydrophobic interactions on peptide stability. The synthesis and X-ray crystal structure analysis of peptides incorporating beta-Ala, such as Boc-beta-Ala-Pda, provided insights into how hydrophobic interactions affect peptide conformation (Thakur & Kishore, 2001).

Future Directions

While specific future directions for Boc-Beta-Ala-OSu are not detailed in the search results, research into the self-assembly of peptides, including those similar to Boc-Beta-Ala-OSu, is ongoing . These studies have applications in nanobiotechnology, material science, medicinal chemistry, drug delivery, gene expression, tissue engineering, biosensors, smart materials, and devices .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O6/c1-12(2,3)19-11(18)13-7-6-10(17)20-14-8(15)4-5-9(14)16/h4-7H2,1-3H3,(H,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWATMRQKCTKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443523
Record name Boc-Beta-Ala-OSu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Beta-Ala-OSu

CAS RN

32703-87-0
Record name Boc-Beta-Ala-OSu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of N-Boc-β-Ala-OH (1 g, 5.29 nmol), N-hydroxysuccinimide (0.9 g, 7.82 mmol) in DMF (10 mL) were added HOBt (0.7 g, 5.25 mmol) and EDCI.HCl (1 g, 5.23 mmol) at 5° C. The reaction mixture was warmed to RT and stirred for 16 h. The progress of the reaction was monitored by TLC. The reaction was quenched with water and extracted with ethyl acetate (2×150 mL). The combined organic layers were washed with water (3×100 mL), brine (150 mL), dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude compound was triturated with ether (2×25 mL) to afford N-Boc-β-Ala-OSu (1.1 g, crude) as white solid. 1H NMR (500 MHz, CDCl3): δ 5.10 (bs, 1H), 3.52 (q, J=6.0 Hz, 2H), 2.85-2.82 (m, 6H), 1.31 (s, 9H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To mixture of Boc-β-alanine (N-Boc-β-Ala-OH; 1 g, 5.29 mmol) and N-hydroxysuccinimide (0.9 g, 7.82 mmol) in DMF (10 mL) were added 1-hydroxybenzotriazole hydrate (HOBt.xH2O; 0.7 g, 5.25 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI.HCl; 1 g, 5.23 mmol) at 5° C. The reaction mixture was warmed to RT and stirred for 16 h. The progress of the reaction was monitored by TLC. The reaction was quenched with water and the mixture was extracted with EtOAc (2×150 mL). The combined organic layers were washed with water (3×100 mL) and brine (150 mL), dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude compound was triturated with ether (2×25 mL) to afford N-Boc-β-Ala-OSu (1.1 g, crude) as a white solid. 1H NMR (500 MHz, CDCl3): δ 5.10 (br s, 1H), 3.52 (q, J=6.0 Hz, 2H), 2.85-2.82 (m, 6H), 1.31 (s, 9H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two

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